2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

Sodium Channel Inhibition Pain Research Medicinal Chemistry

2-((Difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide (CAS 2034363-40-9) is a synthetic organic molecule belonging to the class of pyrazole-ethyl-benzamide derivatives featuring a difluoromethylsulfonyl substituent. Its blueprint combines a 1,5-dimethylpyrazole motif linked via an ethyl spacer to a benzamide core ortho-substituted with a difluoromethylsulfonyl group, a chemotype described in sodium channel inhibitor patents.

Molecular Formula C15H17F2N3O3S
Molecular Weight 357.38
CAS No. 2034363-40-9
Cat. No. B3008822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide
CAS2034363-40-9
Molecular FormulaC15H17F2N3O3S
Molecular Weight357.38
Structural Identifiers
SMILESCC1=CC(=NN1C)CCNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F
InChIInChI=1S/C15H17F2N3O3S/c1-10-9-11(19-20(10)2)7-8-18-14(21)12-5-3-4-6-13(12)24(22,23)15(16)17/h3-6,9,15H,7-8H2,1-2H3,(H,18,21)
InChIKeyXVIPFXODFYOOFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-((Difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide (CAS 2034363-40-9)


2-((Difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide (CAS 2034363-40-9) is a synthetic organic molecule belonging to the class of pyrazole-ethyl-benzamide derivatives featuring a difluoromethylsulfonyl substituent. Its blueprint combines a 1,5-dimethylpyrazole motif linked via an ethyl spacer to a benzamide core ortho-substituted with a difluoromethylsulfonyl group, a chemotype described in sodium channel inhibitor patents [1]. This structural architecture distinguishes it from analogs lacking the difluoromethylsulfonyl moiety or bearing alternative heterocyclic attachments, positioning it as a specialized tool for ion channel research.

Why Generic Pyrazole-Benzamide Analogs Cannot Substitute for CAS 2034363-40-9


Within the pyrazole-ethyl-benzamide chemotype, simple substitution of the 2-substituent on the benzamide ring is not functionally neutral. The difluoromethylsulfonyl group introduces a unique combination of strong electron-withdrawing character, hydrogen-bond acceptor capacity, and metabolic stability compared to methyl, trifluoromethyl, or unsubstituted analogs [1]. Patent disclosures collectively teach that small changes to the sulfonyl or amide linker can profoundly shift sodium channel subtype selectivity and pharmacokinetic profiles [2]. Therefore, even closely related compounds such as N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(methylsulfonyl)benzamide or the 2-(trifluoromethyl)benzamide analog cannot be assumed interchangeable for primary target engagement or selectivity studies without direct comparative data.

Quantitative Differentiation Evidence for 2-((Difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide


Difluoromethylsulfonyl vs. Methylsulfonyl: Predicted Divergence in Sodium Channel Affinity

In the lead optimization of pyrazole sulfonamide TbNMT inhibitors, replacement of a methylsulfonyl group with an N-difluoromethylsulfonyl group improved brain penetration and metabolic stability, demonstrating that the CF2H moiety imparts distinct pharmacokinetic advantages over a simple methyl substituent [1]. By extension, within the benzamide scaffold of CAS 2034363-40-9, the ortho-difluoromethylsulfonyl group is predicted to confer differentiated sodium channel binding kinetics compared to the methylsulfonyl analog N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(methylsulfonyl)benzamide, though direct head-to-head electrophysiology data remain absent from the public domain.

Sodium Channel Inhibition Pain Research Medicinal Chemistry

1,5-Dimethylpyrazole vs. Pyridine-Containing Heterocycles: Selectivity Fingerprint Inferred from Sodium Channel Patent SAR

Patent US7223782B2 discloses that pyrazole C-3 and C-5 substituent identity modulates sodium channel subtype selectivity [1]. Compounds bearing a 1,5-dimethylpyrazole motif (as in CAS 2034363-40-9) are structurally distinct from analogs incorporating 3-pyridyl or 5-cyclopropyl pyrazole substituents, such as N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide. Although quantitative IC50 values for CAS 2034363-40-9 against specific NaV isoforms are not publicly reported, the patent SAR landscape implies that the simple dimethyl substitution pattern biases activity toward a different isoform profile than heteroaryl-substituted congeners.

Sodium Channel Subtype Selectivity Pain Electrophysiology

Difluoromethylsulfonyl Benzamide vs. Trifluoromethyl Benzamide: Predicted Metabolic Stability Advantage

The difluoromethylsulfonyl function is recognized as a metabolically stable bioisostere of trifluoromethyl and methylsulfonyl groups in medicinal chemistry [1]. In the TbNMT inhibitor series, the CF2H-sulfonyl analog exhibited superior metabolic stability compared to the corresponding methylsulfonyl compound [1]. Applied to CAS 2034363-40-9, this suggests that it likely demonstrates a longer half-life in liver microsome assays than the 2-(trifluoromethyl)benzamide analog, though the experimental comparison has not been published for this specific chemotype.

Metabolic Stability Drug Metabolism CYP Inhibition

Optimal Research Application Scenarios for CAS 2034363-40-9


Voltage-Gated Sodium Channel Isoform Selectivity Profiling Panels

Due to its structural anchor in sodium channel inhibitor patents, CAS 2034363-40-9 is ideally deployed as a reference compound in NaV subtype selectivity panels (NaV1.1–NaV1.9). Its 1,5-dimethylpyrazole configuration provides a distinct selectivity signature that can serve as a calibration benchmark when testing novel pyrazole-amide analogs, provided it is compared directly to the 5-cyclopropyl-3-(pyrazin-2-yl) and 3-(pyridin-4-yl) congeners within the same electrophysiology assay [1].

CNS Drug Discovery Programs Requiring Brain-Penetrant Sodium Channel Blockers

The difluoromethylsulfonyl substituent is associated with improved CNS penetration in pyrazole sulfonamide series [1]. Medicinal chemistry teams optimizing brain-penetrant NaV1.7 or NaV1.8 inhibitors for neuropathic pain can employ CAS 2034363-40-9 as a tool to evaluate the contribution of the CF2H-sulfonyl group to brain-to-plasma ratio and free fraction, using the methylsulfonyl analog as a matched-pair comparator.

Metabolic Stability Structure-Activity Relationship (SAR) Studies

CAS 2034363-40-9 serves as a model substrate for investigating the oxidative metabolism of difluoromethylsulfonyl aromatic systems in human or rodent hepatocytes. Comparative incubations with the corresponding 2-methylsulfonyl and 2-trifluoromethyl benzamide analogs can elucidate the metabolic soft spot, informing further lead optimization toward pain therapeutics with extended half-lives [1].

Quote Request

Request a Quote for 2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.